N-[5-(2-phenylethyl)-1,3,5-triazinan-2-ylidene]-1,3-benzoxazol-2-amine
Overview
Description
N-[3-(2-phenylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-1,3-benzoxazol-2-amine is a benzoxazole.
Scientific Research Applications
Antimicrobial Activities : Some derivatives of the compound have been synthesized and found to possess good or moderate activities against microorganisms, indicating potential use in antimicrobial applications (Bektaş et al., 2007).
Herbicide Development : The compound has been used in the design and synthesis of a herbicide-targeted library of N-[1-(1,3-benzoxazol-2-yl)alkyl]-6-alkyl-1,3,5-triazine-2,4-diamines, indicating its potential application in agriculture (Dietrich et al., 2005).
Antitubercular and Antimicrobial Potential : Certain triazine-linked pyrazole derivatives have been synthesized and evaluated for their antitubercular and antimicrobial potential, showing the compound's relevance in treating infectious diseases (Deohate & Mulani, 2020).
Material Science Applications : This compound and its derivatives are used in the synthesis of benzoxazine monomers and oligomers, serving as intermediates in novel synthesis processes, indicating their use in material science (Brunovska et al., 1999).
Cytotoxic Activity : Certain derivatives have shown potent cytotoxicity against human cancer cell lines, suggesting potential applications in cancer research (Arulmurugan & Kavitha, 2013).
Structural and Molecular Studies : The compound and its derivatives have been studied for their molecular and crystal structures, providing insights into their chemical properties and potential applications (Dolzhenko et al., 2011).
Synthesis of Novel Compounds : Research has focused on synthesizing novel compounds from this chemical, including dipodal-benzimidazole, benzoxazole, and benzothiazole derivatives, which have shown significant antimicrobial activity (Padalkar et al., 2014).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[3-(2-phenylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-1,3-benzoxazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-2-6-14(7-3-1)10-11-23-12-19-17(20-13-23)22-18-21-15-8-4-5-9-16(15)24-18/h1-9H,10-13H2,(H2,19,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOFIMUFCYMGPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC(=NCN1CCC2=CC=CC=C2)NC3=NC4=CC=CC=C4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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